1-Bromo-2-chloro-4-fluorobenzene
Overview
Description
Synthesis Analysis
The synthesis of related bromo-fluorobenzene compounds involves multi-step chemical reactions, including diazotization and bromination. Guo Zhi-an (2009) synthesized 1,2-bis(bromomethyl)-4-fluorobenzene through radical bromination using bromine, demonstrating the influence of reaction conditions on the yield and purity of bromo-fluorobenzene derivatives (Guo Zhi-an, 2009).
Molecular Structure Analysis
D. Mahadevan et al. (2011) conducted a detailed FT-IR, FT-Raman, and UV spectroscopic investigation of 1-bromo-3-fluorobenzene, employing DFT calculations to analyze the molecular geometry and vibrational frequencies. Their work offers insights into the electronic properties and thermodynamic behavior of bromo-fluorobenzene compounds, which can be related to 1-bromo-2-chloro-4-fluorobenzene (Mahadevan et al., 2011).
Chemical Reactions and Properties
K. Kobayashi et al. (2011) explored the synthesis of 1-bromo-2-fluorobenzene derivatives, highlighting the reactivity and transformation of these compounds through nucleophilic aromatic substitution reactions. This work reflects the chemical reactivity of 1-bromo-2-chloro-4-fluorobenzene in forming new bonds and participating in complex reactions (Kobayashi et al., 2011).
Physical Properties Analysis
The study on the photofragmentation of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene by Xi-Bin Gu et al. (2001) reveals important aspects of the photophysical behavior of bromo-fluorobenzene compounds under UV irradiation, providing valuable data on their stability and energy distribution, which can be extrapolated to 1-bromo-2-chloro-4-fluorobenzene (Gu et al., 2001).
Chemical Properties Analysis
Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes, as investigated by Jianbin Chen et al. (2014), demonstrate the compound's potential in forming heterocyclic structures. This study showcases the versatility of bromo-fluorobenzene compounds in synthetic organic chemistry, indicating similar possibilities for 1-bromo-2-chloro-4-fluorobenzene (Chen et al., 2014).
Scientific Research Applications
Fluorination of Aromatic Compounds : Fedorov et al. (2015) explored the fluorination of aromatic compounds using xenon difluoride in the presence of boron trifluoride etherate, achieving a conversion rate of 92% to produce fluorobenzene and other fluorinated products, including 2-fluoro-4-nitroanisole (Fedorov, A. E., et al., 2015).
Regioselective Ortho-Lithiation : Mongin and Schlosser (1996) investigated the regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes, leading to various products like 5-chloro-2-fluorobenzo (Mongin, F., & Schlosser, M., 1996).
Palladium-Catalyzed Carbonylative Reactions : Chen et al. (2014) demonstrated the use of palladium-catalyzed carbonylative reactions with 1-bromo-2-fluorobenzenes and various nucleophiles, producing moderate to good yields of six-membered heterocycles (Chen, Jianbin, et al., 2014).
Hydroxyl Radical Reactions : Mohan and Mittal (1996) studied the reactions of hydroxyl radicals with 1-bromo-2-fluorobenzene, leading to the formation of radical cations in both neutral and acidic solutions (Mohan, H., & Mittal, J., 1996).
Selective Ortho-Metalation : Baenziger et al. (2019) focused on the selective ortho-metalation of 1-bromo-2-(1,1-difluoroethyl)-4-fluorobenzene, leading to good yields of various products, including a Negishi coupling (Baenziger, M., et al., 2019).
Vibrational Spectra Analysis : Aralakkanavar et al. (1992) analyzed the vibrational spectra of different substituted benzenes, including 1-bromo-2,4-difluorobenzene and 1,3-dichloro-4-fluorobenzene, to study their reactivity and regioselectivity (Aralakkanavar, M. K., et al., 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-bromo-2-chloro-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF/c7-5-2-1-4(9)3-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFQPBAWVJEIJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369898 | |
Record name | 1-Bromo-2-chloro-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-4-fluorobenzene | |
CAS RN |
110407-59-5 | |
Record name | 1-Bromo-2-chloro-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-chloro-4-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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